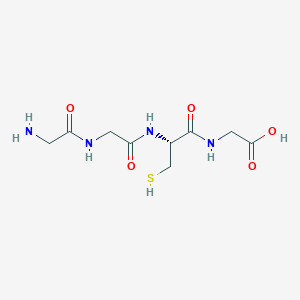

Glycylglycyl-L-cysteinylglycine

Description

Contextualizing Glycylglycyl-L-cysteinylglycine within Biological Peptide Systems

While this compound itself is not a widely recognized endogenous peptide, its constituent amino acids and smaller peptide fragments are of great biological importance. The dipeptide Cysteinylglycine (B43971), for example, is a known intermediate in the metabolism of glutathione (B108866), a critical antioxidant in most living organisms. nih.govcaymanchem.comhmdb.ca Glutathione is a tripeptide (γ-L-Glutamyl-L-cysteinylglycine) that plays a key role in protecting cells from oxidative damage. wikipedia.org The breakdown of glutathione by the enzyme γ-glutamyl transpeptidase yields cysteinylglycine, which can then be further broken down into cysteine and glycine (B1666218). caymanchem.comnih.gov These amino acids can then be re-used by the cell, including for the resynthesis of glutathione. caymanchem.com

The amino acids that make up this compound contribute unique properties. Glycine, being the smallest amino acid, provides flexibility to peptide chains. youtube.com The sulfur-containing thiol group in cysteine is highly reactive and is key to its functions, enabling the formation of disulfide bridges that are crucial for the structure of many proteins and peptides. technologynetworks.com

Significance of Oligopeptide Research in Biochemical Pathways

Oligopeptides, defined as peptides containing between two and twenty amino acids, are of immense interest in biochemistry and medicine. wikipedia.org They serve a vast array of functions within biological systems. Many act as signaling molecules, hormones, and neurotransmitters, playing critical roles in cellular communication. etprotein.com For instance, the oligopeptide hormone oxytocin (B344502) is involved in social bonding and childbirth. etprotein.com

The study of oligopeptides is crucial for understanding complex biochemical pathways. Their relatively small size makes them easier to synthesize and modify in a laboratory setting compared to larger proteins. creative-peptides.com This allows researchers to create specific peptide sequences to probe biological processes, develop new therapeutic agents, and design novel biomaterials. taylorandfrancis.com For example, synthetic oligopeptides have been developed as enzyme inhibitors for therapeutic purposes. wikipedia.orgnih.gov Furthermore, research into oligopeptides like vasotocin, found in non-mammalian vertebrates, provides insights into the evolution and function of related mammalian hormones like oxytocin and vasopressin. wikipedia.org

The investigation of how cells process oligopeptides also reveals fundamental biological mechanisms. Studies on how Escherichia coli utilizes cysteinylglycine have identified several aminopeptidases that are responsible for its cleavage, demonstrating the redundancy and efficiency of metabolic pathways. nih.gov This type of research, focusing on the functions and metabolism of specific oligopeptides, is fundamental to advancing our knowledge in molecular biology, medicine, and biotechnology. creative-peptides.com

Structure

3D Structure

Properties

CAS No. |

583819-52-7 |

|---|---|

Molecular Formula |

C9H16N4O5S |

Molecular Weight |

292.31 g/mol |

IUPAC Name |

2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C9H16N4O5S/c10-1-6(14)11-2-7(15)13-5(4-19)9(18)12-3-8(16)17/h5,19H,1-4,10H2,(H,11,14)(H,12,18)(H,13,15)(H,16,17)/t5-/m0/s1 |

InChI Key |

LKYOFSBEDUHIQL-YFKPBYRVSA-N |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN)S |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN)S |

Origin of Product |

United States |

Advanced Structural Characterization and Conformational Dynamics of Glycylglycyl L Cysteinylglycine

Molecular Architecture and Primary Sequence Analysis

The foundational step in understanding the properties of Glycylglycyl-L-cysteinylglycine lies in the detailed analysis of its primary structure, which dictates its higher-order conformations and chemical reactivity.

This compound is a tetrapeptide composed of three distinct amino acid residues: two glycine (B1666218) (Gly) units and one L-cysteine (Cys) unit, arranged in the sequence Glycyl-Glycyl-L-cysteinyl-Glycine. This sequence gives the tetrapeptide its specific chemical identity and structural potential.

| Property | Description |

| Amino Acid Composition | 2 x Glycine, 1 x L-Cysteine, 1 x Glycine |

| Sequence | Gly-Gly-Cys-Gly |

| Number of Peptide Bonds | 3 |

| Peptide Bond Nature | Covalent, with partial double-bond character |

| Peptide Bond Geometry | Planar and rigid |

| Typical Configuration | Trans |

The presence of a cysteine residue imparts unique reactive properties to this compound, primarily due to its thiol (-SH) group. nih.gov This functional group is one of the most reactive in proteins and peptides. nih.gov The thiol group is a potent nucleophile and is susceptible to oxidation. nih.gov Its reactivity is significantly influenced by the local microenvironment within the peptide. researchgate.net

The thiol group can undergo deprotonation to form a highly reactive thiolate anion (-S⁻). nih.gov This ionization is a key determinant of its nucleophilicity. The proximity of the thiol group to the N-terminus of the peptide can accelerate the formation of disulfide bonds (S-S). pacific.edu Furthermore, the presence of metal ions can also influence the rate of disulfide bond formation. pacific.edu The ability of the thiol group to form disulfide bridges is a critical factor in the stabilization of peptide and protein structures. pacific.edu

| Feature | Description | Significance |

| Functional Group | Thiol (-SH) from L-Cysteine | High nucleophilicity and susceptibility to oxidation. nih.govnih.gov |

| Ionization | Can deprotonate to form a thiolate anion (-S⁻). nih.gov | Enhances reactivity and nucleophilicity. nih.gov |

| Reactivity | Can form disulfide bonds (S-S). pacific.edu | Crucial for structural stabilization. pacific.edu |

| Influencing Factors | Proximity to N-terminus, presence of metal ions. pacific.edu | Modulate the rate of disulfide bond formation. pacific.edu |

Spectroscopic Elucidation of this compound Structure

A variety of spectroscopic techniques are employed to investigate the three-dimensional structure and conformational dynamics of this compound in detail.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For a tetrapeptide like this compound, 1D and 2D NMR experiments provide detailed information about the chemical environment of each atom and the spatial relationships between them.

In a typical ¹H NMR spectrum, distinct signals are expected for the amide protons, alpha-protons, and the side-chain protons of the glycine and cysteine residues. chemrxiv.org The chemical shift dispersion of the amide protons can provide initial insights into the degree of secondary structure, with a wider dispersion often indicating a more ordered conformation. chemrxiv.org

Two-dimensional NMR techniques, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for complete resonance assignment and conformational analysis. nih.govuzh.ch TOCSY experiments establish through-bond connectivities, allowing for the identification of the spin systems of the individual amino acid residues. chemrxiv.org NOESY experiments, on the other hand, provide information about through-space proximities between protons that are close in space, which is essential for determining the peptide's three-dimensional fold. nih.gov For instance, the presence of NOEs between the amide proton of one residue and the alpha-proton of the preceding residue (dαN(i, i+1)) is characteristic of specific secondary structures.

| NMR Parameter | Information Provided |

| ¹H Chemical Shifts | Electronic environment of each proton. chemrxiv.org |

| Amide Proton Dispersion | Indication of secondary structure content. chemrxiv.org |

| TOCSY | Through-bond correlations for residue identification. chemrxiv.orgnih.gov |

| NOESY | Through-space correlations for 3D structure determination. nih.gov |

| ³J(HN,Hα) Coupling Constants | Dihedral angle (φ) constraints. |

Mass spectrometry (MS) is an indispensable technique for verifying the molecular weight and primary sequence of this compound. High-resolution mass spectrometry can determine the accurate mass of the tetrapeptide, confirming its elemental composition.

Tandem mass spectrometry (MS/MS) is used to sequence the peptide. In a typical collision-induced dissociation (CID) experiment, the protonated peptide is fragmented at the peptide bonds, generating a series of b- and y-ions. nih.gov The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the amino acid sequence. nih.gov

The presence of the cysteine residue can lead to characteristic fragmentation patterns. For instance, the thiol group can be a site of modification, and the fragmentation of these modified peptides can provide information about the nature and location of the modification. nih.gov The fragmentation of peptides containing S-glycosylated cysteine, for example, shows characteristic neutral losses. nih.gov

| MS Technique | Information Provided |

| High-Resolution MS | Accurate molecular weight and elemental composition. |

| Tandem MS (MS/MS) | Amino acid sequence through fragmentation analysis. nih.gov |

| Collision-Induced Dissociation (CID) | Generation of b- and y-ion series for sequencing. nih.gov |

| Analysis of Modified Peptides | Identification and localization of post-translational modifications. nih.gov |

Circular Dichroism (CD) spectroscopy is a sensitive method for investigating the secondary structure of peptides in solution. springernature.com The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. springernature.com The peptide backbone is the primary chromophore in the far-UV region (below 250 nm), and the CD spectrum in this region is characteristic of the peptide's secondary structure.

For a short peptide like this compound, the CD spectrum is likely to be dominated by contributions from random coil or other non-regular structures. However, the presence of specific turns or ordered conformations can give rise to distinct CD signals. The sulfur-containing side chain of cysteine can also contribute to the CD spectrum in the amide region, which needs to be considered when analyzing the data for secondary structure. nih.gov Studies on proline-containing peptides have shown that the incorporation of glycine can impart rotational freedom and shift the CD spectrum towards that of a less ordered conformation. researchgate.net The analysis of the CD spectra of tetrapeptides containing cysteine can reveal conformational preferences and changes upon interaction with other molecules or alterations in the environment. nih.gov

| CD Spectral Feature | Associated Secondary Structure |

| Negative band around 200 nm | Predominantly random coil |

| Negative bands around 208 and 222 nm | α-helical structure |

| Negative band around 218 nm and positive band around 195 nm | β-sheet structure |

| Contribution from Cysteine Side Chain | Can interfere with backbone signal analysis. nih.gov |

Computational Approaches to this compound Conformation

Molecular Mechanics and Dynamics Simulations of Peptide Flexibility

Currently, there are no specific molecular mechanics or molecular dynamics simulation studies published in the scientific literature that focus on this compound.

Quantum Chemical Calculations of Electronic Structure and Protonation Sites

There is no available research in the public domain detailing the electronic structure or protonation sites of this compound through quantum chemical calculations.

Biological Roles and Mechanistic Investigations of Glycylglycyl L Cysteinylglycine

Redox Chemistry and Thiol-Disulfide Exchange Mechanisms

The central feature governing the redox chemistry of any cysteine-containing peptide is the thiol group (-SH) of the cysteine residue. This group can undergo oxidation-reduction reactions, making it a key player in maintaining the cellular redox state.

Comparative Analysis of Redox Activity with Glutathione (B108866) (GSH)

There is no specific experimental data comparing the redox activity of Glycylglycyl-L-cysteinylglycine with Glutathione (GSH). However, a theoretical comparison can be made based on their structures.

GSH is the most abundant non-protein thiol in most cells and is a critical antioxidant. nih.gov Its redox activity is centered on the thiol group of its cysteine residue, which can be oxidized to form glutathione disulfide (GSSG), a molecule containing a disulfide bond between two glutathione molecules. nih.gov The redox potential of the GSH/GSSG couple is a key indicator of the cellular redox environment.

For this compound, the presence of the same cysteinylglycine (B43971) (Cys-Gly) C-terminus suggests it would also possess redox activity. The thiol group would be expected to participate in similar oxidation reactions. However, the N-terminal γ-glutamyl residue of GSH is crucial for its specific biological recognition and enzymatic regeneration by glutathione reductase. The replacement of this residue with a glycylglycyl dipeptide would likely alter the peptide's standard redox potential and its efficacy as a substrate for enzymes that regulate the thiol-disulfide balance. Without empirical data, any direct comparison remains speculative.

Involvement in Scavenging Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS), such as hydroxyl radicals and hydrogen peroxide, are byproducts of aerobic metabolism that can cause oxidative damage to cells. nih.gov Thiols are effective scavengers of these species.

GSH directly quenches ROS and also serves as a cofactor for enzymes like glutathione peroxidases, which neutralize hydrogen peroxide. mdpi.com It is reasonable to hypothesize that the thiol group in this compound would also react with and neutralize ROS. Peptides containing cysteine have been shown to possess antioxidant capabilities. nih.gov However, the efficiency and specific mechanisms of ROS scavenging by this compound, and whether it can be enzymatically recycled like GSH, have not been studied.

Metal Chelation Properties and Coordination Chemistry

Peptides are known to act as ligands, binding to metal ions to form coordination complexes. The amino acid side chains, as well as the terminal amino and carboxyl groups and backbone amide nitrogens, can serve as donor atoms for metal binding.

Interactions with Transition Metal Ions (e.g., Zn²⁺, Cu⁺)

No experimental studies detailing the interaction of this compound with transition metal ions have been identified. The potential coordination sites would include the N-terminal amino group, the amide nitrogens of the peptide backbone, the carboxylate oxygen atoms, and, crucially, the sulfur atom of the cysteine residue.

Studies on peptides composed of glycine (B1666218) show that the interaction energies with copper ions increase as the peptide chain is elongated. nih.gov Furthermore, peptides containing poly-glycine regions can influence the accessibility of metal-binding sites. nih.govacs.org The cysteine thiol group is a particularly strong binder for soft metal ions like Cu⁺ and Zn²⁺. mdpi.com Therefore, this compound would be expected to form stable chelates with these ions, likely involving the thiol group as a primary anchoring site. The precise stoichiometry and coordination geometry of these potential complexes are unknown.

Computational Modeling of Metal-Peptide Complex Stability and Geometry

There are no published computational studies specifically modeling the stability and geometry of metal complexes with this compound. Such studies are essential for predicting the preferred binding sites, coordination numbers, and bond energies of metal-peptide interactions. Theoretical studies have been performed on the interaction of metal cations with individual amino acids like glycine and cysteine, providing insights into binding affinities and structures. mdpi.com Similar computational approaches, such as density functional theory (DFT), would be necessary to elucidate the coordination chemistry of this compound, but this research has not yet been reported. researchgate.net

Potential Linkages to Metabolic Pathways

The metabolic fate of this compound is uncharacterized. It is not a known intermediate in major established metabolic pathways.

In human metabolism, the most relevant pathway is glutathione metabolism. GSH is synthesized from its constituent amino acids and is broken down by γ-glutamyl transpeptidase and dipeptidases. mdpi.com A key breakdown product is cysteinylglycine (Cys-Gly). nih.govhmdb.ca It is conceivable that if this compound were present in a biological system, it could be hydrolyzed by peptidases into its constituent amino acids: glycine and cysteine. These amino acids would then enter their respective metabolic pathways, including protein synthesis, the folate one-carbon cycle, and glutathione synthesis. nih.govmetabolon.com However, any proposed role as a metabolic intermediate is purely hypothetical at this time.

Theoretical Precursors and Biosynthetic Considerations from Larger Polypeptides

There is no scientific literature to suggest that this compound is a naturally occurring peptide. Consequently, there are no known larger polypeptide precursors from which it is derived. The biosynthesis of peptides in organisms typically occurs through ribosomal synthesis (translation of mRNA) or non-ribosomal peptide synthetase (NRPS) pathways. There is no evidence to indicate that this compound is produced through either of these mechanisms.

In theory, any polypeptide containing the sequence -Gly-Gly-Cys-Gly- could be considered a potential precursor. However, without evidence of specific enzymatic cleavage that would release this particular tetrapeptide, its formation from larger proteins remains purely hypothetical.

Investigation into Alternative Degradation Routes Beyond Gamma-Glutamyl Transpeptidase (GGT)

As this compound is not a substrate for Gamma-Glutamyl Transpeptidase (GGT), its degradation would necessarily proceed through other routes. In the absence of specific studies on this compound, its hypothetical degradation would be presumed to occur via the action of various peptidases and proteases that cleave peptide bonds.

General peptidases, such as aminopeptidases or carboxypeptidases, could sequentially cleave the terminal amino acids. Dipeptidyl peptidases could also potentially act on the molecule. However, without experimental data, the specific enzymes involved, the rate of degradation, and the resulting metabolic products are unknown. There has been no specific investigation into the degradation pathways of this compound.

Below is a hypothetical degradation pathway based on the action of common peptidases.

| Hypothetical Degradation of this compound | |

| Enzyme Class | Potential Action |

| Aminopeptidase | Cleavage of the N-terminal Glycine to yield Glycyl-L-cysteinylglycine and Glycine. |

| Carboxypeptidase | Cleavage of the C-terminal Glycine to yield Glycylglycyl-L-cysteine and Glycine. |

| Dipeptidase | Potential cleavage of the peptide into smaller dipeptides, such as Glycylglycine and L-cysteinylglycine. |

This table is purely theoretical and not based on experimental research findings.

Computational and Theoretical Modeling in Glycylglycyl L Cysteinylglycine Studies

Molecular Docking and Dynamics Simulations of Enzyme-Peptide Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a peptide, such as Glycylglycyl-L-cysteinylglycine, and a biological target, typically an enzyme. nih.gov Molecular docking predicts the preferred orientation of the peptide when it binds to a receptor, while MD simulations provide a view of the dynamic evolution of the complex over time. nih.gov

Molecular docking studies begin with the three-dimensional structures of both the peptide and the enzyme. The docking algorithm then samples a vast number of possible binding poses, scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.govunc.eduscilit.com For a peptide like this compound, docking can elucidate how its constituent amino acids, particularly the reactive cysteine residue, fit into the active site of an enzyme. unc.eduscilit.comnih.gov For instance, studies on similar cysteine-containing ligands have shown how they interact with the active sites of cysteine proteases like papain and cathepsins, highlighting key hydrogen bonds and hydrophobic interactions that stabilize the complex. unc.eduscilit.comnih.gov

Following docking, MD simulations are often employed to refine the predicted binding pose and to study the stability and dynamics of the enzyme-peptide complex in a simulated aqueous environment. nih.govnih.gov These simulations solve Newton's equations of motion for every atom in the system, allowing researchers to observe conformational changes, the formation and breaking of hydrogen bonds, and the role of water molecules in the interaction. nih.govresearchgate.net Simulations of peptides in solution have shown that they are highly dynamic, and their conformational flexibility plays a crucial role in their biological function. nih.govresearchgate.net In the context of this compound, MD simulations can reveal how the peptide adapts its conformation upon binding and how its interactions with the enzyme fluctuate over time.

| Interaction Type | Description | Potential Enzyme Targets |

| Covalent Docking | Simulates the formation of a covalent bond between the cysteine thiol group and an electrophilic residue in the enzyme active site. | Cysteine proteases (e.g., Cathepsins, Papain) |

| Non-covalent Docking | Predicts binding modes based on hydrogen bonds, electrostatic interactions, and hydrophobic contacts. | Metalloproteases, Kinases |

| Hydrogen Bond Analysis | Identifies stable hydrogen bonds between the peptide's backbone/side chains and enzyme residues. | Most enzymes |

| Binding Free Energy Calculation | (e.g., MM-PBSA/GBSA) Estimates the strength of the enzyme-peptide interaction from MD simulation trajectories. nih.gov | All enzyme complexes |

Ab Initio and Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure of molecules and to elucidate reaction mechanisms at a highly detailed level. These methods are particularly useful for investigating chemical reactions involving the cysteine residue of this compound, such as nucleophilic catalysis or redox processes.

Ab initio calculations are based on first principles of quantum mechanics without the use of empirical parameters. rsc.orgbit.edu.cn DFT, a computationally less expensive alternative, calculates the electronic structure based on the electron density. rsc.orgnih.gov Both methods can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation energy barriers. rsc.orgnih.gov

For this compound, these calculations can model the deprotonation of the cysteine thiol to form a highly reactive thiolate anion, a key step in the catalytic mechanism of many cysteine proteases. pacific.edu DFT studies can also investigate the reaction pathways of the thiolate with various substrates or inhibitors. nih.gov For example, research on the reaction between KRASG12C and covalent inhibitors has utilized DFT and quantum mechanics/molecular mechanics (QM/MM) methods to detail the nucleophilic addition process involving a cysteine residue. nih.gov Such studies can reveal whether a reaction proceeds through a stepwise or concerted mechanism and the role of surrounding residues or solvent molecules in stabilizing transition states.

| Investigated Mechanism | Computational Method | Key Findings |

| Proton Transfer | DFT, QM/MM | Determination of pKa of the cysteine thiol and the role of nearby basic residues. nih.gov |

| Nucleophilic Attack | DFT | Calculation of the energy barrier for the attack of the cysteine thiolate on a substrate. nih.gov |

| Radical Formation/Reaction | Ab Initio, DFT | Investigation of intramolecular hydrogen transfer from C-H bonds to the cysteine thiyl radical. rsc.orgnih.govnih.gov |

| Oxidation of Cysteine | DFT | Modeling the formation of sulfenic, sulfinic, and sulfonic acid derivatives. |

Prediction of Conformational Preferences and Intramolecular Hydrogen Bonding Networks

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Computational methods are widely used to predict the conformational preferences of peptides like this compound and to characterize their intramolecular hydrogen bonding networks.

Conformational searches can be performed using methods like molecular dynamics simulations or Monte Carlo simulations. These simulations explore the potential energy surface of the peptide to identify low-energy, stable conformations. The stability of these conformations is often dictated by a network of noncovalent interactions, with intramolecular hydrogen bonds being particularly significant. pacific.edu

For a small, flexible peptide like this compound, numerous conformations are possible due to the rotation around single bonds in the peptide backbone and side chains. Computational studies on similar oligopeptides have shown that specific intramolecular hydrogen bonds contribute significantly to the stability of certain folded structures. pacific.edu For instance, a hydrogen bond could form between the amide proton of one residue and the carbonyl oxygen of another, leading to the formation of turns or other secondary structure elements. The cysteine side chain can also participate in hydrogen bonding, either as a donor (S-H) or an acceptor (S). The presence and strength of these hydrogen bonds can be analyzed from MD simulation trajectories. researchgate.netresearchgate.net

| Potential Hydrogen Bond | Donor | Acceptor | Significance |

| Backbone-Backbone | Amide N-H | Carbonyl C=O | Stabilizes secondary structures like beta-turns. |

| Side Chain-Backbone | Cysteine S-H | Backbone C=O | Influences the orientation of the cysteine side chain. |

| Backbone-Side Chain | Backbone N-H | Cysteine Sulfur (S) | Can restrict side chain flexibility. |

| Side Chain-Side Chain | Not applicable for this peptide | Not applicable for this peptide | Important in larger peptides with multiple interacting side chains. |

Development and Refinement of Force Fields for Oligopeptide Systems

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field used. nih.gov A force field is a set of parameters and mathematical functions that describe the potential energy of a system of atoms and molecules. For peptides, the force field must accurately represent bond lengths, bond angles, dihedral angles, and non-bonded interactions like van der Waals and electrostatic forces.

Several widely used force fields, such as AMBER, CHARMM, GROMOS, and OPLS, have been developed and continuously refined for biomolecular simulations. nih.govresearchgate.netnih.gov However, accurately modeling the subtle electronic effects and conformational tendencies of peptides remains a challenge. nih.gov For example, standard force fields may sometimes overestimate the strength of interactions between amino acids in aqueous solutions. nih.gov

The development and refinement of force fields for oligopeptide systems is an active area of research. ornl.govfigshare.com This often involves parameterizing the force field against high-level quantum mechanical calculations or experimental data, such as NMR-derived structural information. nih.gov For a peptide containing a cysteine residue like this compound, it is crucial that the force field accurately models the properties of the sulfur atom, including its polarizability and its ability to form hydrogen bonds and covalent disulfide bonds. Recent efforts focus on improving the description of backbone dihedral potentials to better reproduce the balance between different secondary structure elements observed experimentally. nih.gov

| Force Field Family | Typical Water Model | Strengths/Characteristics |

| AMBER (e.g., ff14SB, ff19SB) | TIP3P, OPC | Well-established for proteins and nucleic acids; continuously refined. nih.govrsc.org |

| CHARMM (e.g., CHARMM36m) | TIP3P | Widely used for a broad range of biomolecules; includes parameters for many common post-translational modifications. nih.gov |

| GROMOS | SPC | Known for its computational efficiency and use in long-timescale simulations. |

| OPLS (e.g., OPLS-AA/M) | TIP4P | Good for modeling liquid properties and protein-ligand binding. nih.gov |

In Vitro Research Models and Biochemical Investigations

Cell-Free Systems for Enzymatic Activity Assays

Cell-free systems, which are lysates of cells containing the necessary components for enzymatic reactions but devoid of intact cells, are frequently employed to study the interaction of GGCG with specific enzymes. A notable application is in the study of sulfhydryl oxidases. For instance, bovine kidney sulfhydryl oxidase has been shown to catalyze the oxidation of the cysteine residue within similar cysteine-containing peptides. nih.gov In a typical assay, the disappearance of the substrate (the cysteine-containing peptide) and the formation of the disulfide product are monitored over time using techniques like high-pressure liquid chromatography (HPLC). nih.gov This approach allows for the direct measurement of enzyme activity and the determination of kinetic parameters without the interference of other cellular processes.

The use of structurally related peptides, such as Glycylglycyl-L-cysteine, in these assays has demonstrated advantages over traditional substrates like glutathione (B108866). nih.gov This is because the oxidation of glutathione can be initiated by other enzymes present in crude or partially purified preparations, such as γ-glutamyltransferase, leading to potentially inaccurate measurements of sulfhydryl oxidase activity. nih.gov

Isolated Cellular Components (e.g., Organelle-Specific Preparations)

To understand the role of GGCG and related peptides within specific cellular compartments, researchers utilize isolated cellular components, such as organelles. For example, studies on bovine lenses have involved the dissection of the lens into different sections to measure the distribution and activity of enzymes involved in glutathione metabolism. nih.gov Homogenates of these sections are centrifuged to separate soluble proteins from cellular debris, and the resulting supernatant can be used for enzyme activity assays. nih.gov

This methodology allows for the investigation of how enzymes that may interact with GGCG or its metabolites are distributed within a specific tissue. For instance, the activities of γ-glutamyltransferase and aminopeptidases, which are involved in the breakdown and synthesis of glutathione and related peptides, can be measured in different regions of the lens. nih.gov Such studies provide insights into the localized metabolic pathways and the functional integrity of the tissue. nih.gov

Investigation in Defined Buffer Systems for Kinetic and Thermodynamic Studies

Defined buffer systems are essential for conducting precise kinetic and thermodynamic studies of enzymatic reactions involving GGCG. These systems allow for the control of parameters such as pH, ionic strength, and temperature, which can significantly influence enzyme activity. By systematically varying the concentration of the substrate (GGCG) and monitoring the reaction rate, key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined.

For example, the activity of enzymes like γ-glutamyltransferase is often assayed in a Tris-HCl buffer at a specific pH (e.g., 8.5) and temperature (e.g., 37 °C), with the inclusion of necessary cofactors like MgCl2 and MnCl2. nih.gov The use of such well-defined systems ensures the reproducibility of the experimental results and allows for a detailed characterization of the enzyme's catalytic mechanism with respect to GGCG.

Interactive Data Table: Example Enzyme Assay Conditions

| Parameter | Condition |

| Enzyme | γ-glutamyltransferase |

| Substrate | Glutathione (as an example) |

| Acceptor | Glycylglycine |

| Buffer | 100 mM Tris-HCl |

| pH | 8.5 |

| Temperature | 37 °C |

| Cofactors | 10 mM MgCl2, 0.2 mM MnCl2 |

Use in Artificial Membrane Systems for Transport Mechanism Elucidation

Artificial membrane systems, such as liposomes or planar lipid bilayers, are powerful tools for studying the transport of molecules like GGCG across biological membranes. These systems allow researchers to investigate transport mechanisms in a simplified and highly controlled environment, free from the complexity of a living cell.

One approach involves encapsulating a substance within liposomes and then observing its transport out of or into the vesicles. While direct studies on GGCG transport are not extensively documented in the provided context, the methodology for such investigations is well-established. For instance, the translocation of peptides across membranes can be facilitated by pore-forming proteins like α-hemolysin embedded in an artificial lipid bilayer. nih.gov By engineering these proteins, it is possible to study the movement of specific peptides across the membrane. nih.gov

Another application of artificial membrane systems is in the synthesis and insertion of membrane proteins in a cell-free environment. nih.gov This allows for the study of protein-lipid interactions and the function of transport proteins in a controlled setting, which could be adapted to investigate transporters potentially involved in the movement of GGCG.

Comparative Biochemical and Structural Analysis with Analogous Peptides

Comparison with Glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine)

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine (B1666218), is a vital antioxidant and a key player in cellular detoxification mechanisms. nih.govnih.gov A comparative analysis with Glycylglycyl-L-cysteinylglycine reveals significant differences stemming from their primary structures.

Structural Differences and Functional Implications

The most prominent structural difference between this compound and Glutathione lies in the N-terminal amino acid residue. In Glutathione, the glutamate is linked to cysteine via an unconventional gamma-peptide bond. This bond is resistant to cleavage by most peptidases, which contributes to the high intracellular stability of Glutathione. In contrast, the N-terminal residue in this compound is glycine, linked by a standard alpha-peptide bond. This structural variance suggests that this compound is likely more susceptible to enzymatic degradation.

| Feature | This compound | Glutathione (γ-L-Glutamyl-L-cysteinylglycine) |

| N-terminal Residue | Glycine | γ-Glutamate |

| Peptide Linkage | Alpha-peptide bonds | One gamma-peptide bond, one alpha-peptide bond |

| Number of Residues | 4 | 3 |

Divergence in Enzymatic Stability and Metabolic Fate

The gamma-glutamyl linkage in Glutathione protects it from degradation by many aminopeptidases. Its breakdown is primarily initiated by the enzyme γ-glutamyl transpeptidase (GGT), which transfers the γ-glutamyl moiety to an acceptor molecule. nih.gov Conversely, the conventional peptide bonds in this compound would theoretically render it a more readily available substrate for a wider range of peptidases. This suggests a shorter biological half-life and a different metabolic pathway compared to Glutathione. Research on a similar peptide, Glycylglycyl-L-cysteine, has shown it to be a substrate for renal sulfhydryl oxidase, leading to its disulfide form. nih.gov This suggests a potential metabolic pathway for this compound may also involve oxidation of its cysteine residue.

Comparative Redox Potentials and Antioxidant Capacities

The antioxidant capacity of both peptides is centered around the thiol group (-SH) of the cysteine residue. This group can donate a reducing equivalent, becoming oxidized to a disulfide. While direct comparative studies on the redox potential of this compound are not extensively available, the local chemical environment of the thiol group influences its reactivity. The presence of the additional glycine residue in this compound compared to Glutathione could subtly alter the electronic properties of the thiol group, potentially affecting its antioxidant capacity. However, both molecules are expected to participate in redox reactions.

Comparison with L-Cysteinylglycine (Cys-Gly)

L-Cysteinylglycine is a dipeptide that plays a significant role as an intermediate in the metabolism of Glutathione. umaryland.edunih.govusbio.netmedchemexpress.com

Structural Relationships and Dipeptide vs. Tetrapeptide Characteristics

This compound is a tetrapeptide, containing four amino acid residues, while L-Cysteinylglycine is a dipeptide with only two. nih.gov L-Cysteinylglycine can be viewed as the C-terminal dipeptide fragment of this compound. This structural relationship implies that the enzymatic breakdown of the tetrapeptide could potentially yield L-Cysteinylglycine. The larger size and additional glycine residues of the tetrapeptide would confer different physicochemical properties, such as solubility and molecular weight, compared to the dipeptide.

| Characteristic | This compound | L-Cysteinylglycine |

| Peptide Length | Tetrapeptide | Dipeptide |

| Molecular Weight | Higher | Lower |

| Component Amino Acids | Glycine, Glycine, Cysteine, Glycine | Cysteine, Glycine |

Role as a Potential Metabolite or Precursor in Related Pathways

L-Cysteinylglycine is a known breakdown product of Glutathione, generated by the action of γ-glutamyl transpeptidase. nih.govumaryland.edumedchemexpress.com This dipeptide is then further cleaved by dipeptidases into cysteine and glycine, which can be reutilized for Glutathione synthesis. nih.gov Given its structure, this compound could theoretically be a precursor to L-Cysteinylglycine if acted upon by specific aminopeptidases that cleave the N-terminal glycyl-glycyl moiety. Conversely, it is also conceivable that L-Cysteinylglycine could be a building block in a hypothetical synthetic pathway for the tetrapeptide, although such a pathway is not established in known metabolic routes.

Analysis of Other Glycine-Rich or Cysteine-Containing Oligopeptides

A comparative biochemical and structural analysis of this compound with analogous peptides, particularly other glycine-rich or cysteine-containing oligopeptides, provides valuable insights into the structure-function relationships dictated by subtle variations in amino acid sequence and composition. This analysis focuses on key biochemical properties such as redox potential and metal-ion binding, as well as structural features including conformational tendencies and the impact of specific amino acid residues.

Glutathione (γ-L-Glutamyl-L-cysteinylglycine): A Prime Comparator

The most direct and functionally relevant analogue for comparison is glutathione (γ-L-glutamyl-L-cysteinylglycine or GSH), a ubiquitous tripeptide that plays a central role in cellular antioxidant defense and redox signaling. wikipedia.orgnih.gov The key structural difference between this compound and glutathione lies in the N-terminal residue and the nature of the peptide bond. In glutathione, the N-terminal glutamate is linked to cysteine via a gamma-peptide bond, involving the glutamate side-chain carboxyl group. wikipedia.org This unconventional linkage makes glutathione resistant to hydrolysis by most cellular peptidases. nih.gov

Biochemical Properties:

The redox potential of the glutathione disulfide (GSSG)/GSH couple is a critical determinant of the cellular redox environment, typically ranging from -260 mV to -150 mV. rsc.org This potential is fundamental to its ability to reduce reactive oxygen species and maintain the reduced state of protein thiols. rsc.org While specific redox potential values for this compound are not as extensively documented, its structural similarity to glutathione, particularly the presence of the cysteine residue, suggests it also possesses antioxidant capabilities. Both molecules can participate in thiol-disulfide exchange reactions, a key mechanism in redox regulation. nih.gov

Enzymatic Interactions:

The structural difference at the N-terminus has a profound impact on their interaction with enzymes. Glutathione is a specific substrate for a host of enzymes, including glutathione peroxidase, glutathione S-transferases, and γ-glutamyltranspeptidase (GGT). nih.govtandfonline.com GGT, in particular, recognizes and cleaves the γ-glutamyl bond, initiating the breakdown of glutathione. nih.govfrontiersin.org In contrast, this compound, with its standard peptide bonds, is not a substrate for GGT but can be acted upon by other peptidases. This differential enzymatic susceptibility is a key functional distinction between the two tripeptides.

Other Glycine-Rich Oligopeptides

Glycine-rich peptides are characterized by a high proportion of glycine residues, which imparts significant conformational flexibility. oup.com Glycine, being the smallest amino acid with only a hydrogen atom as its side chain, can adopt a wider range of dihedral angles (phi and psi) compared to other amino acids. nih.gov This flexibility allows glycine-rich regions in larger proteins to act as hinges or linkers.

Structural Characteristics:

In shorter oligopeptides, a high glycine content can lead to a variety of conformations. While long polyglycine chains can form stable secondary structures like the polyglycine II helix, shorter glycine-rich peptides in solution are more likely to exist as a dynamic ensemble of conformations. nih.gov The presence of specific sequence motifs, such as GXXXG, can promote helix-helix interactions in larger proteins. mdpi.com The reactivity and properties of oligopeptides containing only glycine residues change with the length of the peptide chain. nih.gov For instance, the solubility of glycine oligopeptides in aqueous solutions tends to decrease as the chain length increases. researchgate.net

The table below summarizes some of the structural characteristics of glycine and its shorter oligopeptides.

| Compound Name | Molecular Formula | Key Structural Feature | Conformational Tendency |

| Glycine | C₂H₅NO₂ | Simplest amino acid, achiral. researchgate.net | High flexibility. rsc.org |

| Glycylglycine | C₄H₈N₂O₃ | A dipeptide of glycine. | Flexible, exists in multiple conformations. |

| Triglycine | C₆H₁₁N₃O₄ | A tripeptide of glycine. | Increased potential for intramolecular hydrogen bonding compared to diglycine. |

Other Cysteine-Containing Oligopeptides

The presence of a cysteine residue is a defining feature for a diverse range of peptides, bestowing them with the ability to form disulfide bonds and bind to metal ions. The reactivity of the cysteine thiol is highly dependent on its local chemical environment, including the nature of the adjacent amino acid residues.

Metal Binding:

The cysteine thiolate group is a primary binding site for a variety of metal ions. nih.gov The stability of the resulting metal-peptide complexes is influenced by the peptide sequence. For instance, the presence of other coordinating residues like histidine or aspartate can significantly enhance complex stability. nih.gov Studies on small peptides with sequences such as CXXX, XXXC, XCCX, and CXnC (where X is any amino acid and n=1-3) have shown that the arrangement of cysteine residues dictates the metal binding affinity and selectivity. nih.gov For peptides containing two cysteine residues, the formation of (S⁻, S⁻) coordinated species is common in the physiological pH range, with stability generally following the order Ni(II) < Zn(II) < Pb(II) < Cd(II). nih.gov

The following table provides examples of cysteine-containing peptides and their known metal binding characteristics.

| Peptide Sequence Motif | Metal Ions Bound | Significance |

| CXXC | Cd(II), Pb(II), Zn(II), Ni(II) | High selectivity for toxic heavy metals like Cd(II) and Pb(II). nih.gov |

| CXC | Cu(I), Hg(II) | Found in metallothioneins, involved in metal detoxification. oup.com |

| Cys-Gly | Fe(II), Ni(II), Co(II), Zn(II) | Metal specificity that does not follow the Irving-Williams series. rsc.org |

Structural Implications of Cysteine:

Beyond metal binding, the thiol group of cysteine can be oxidized to form a disulfide bond with another cysteine residue, creating a cystine. This covalent linkage is crucial for the stabilization of the three-dimensional structure of many peptides and proteins. The analysis of cysteine-containing peptides often involves techniques to monitor the status of the thiol group, such as reaction with N-ethylmaleimide (NEM) followed by RP-HPLC and mass spectrometry. researchgate.net Spectrophotometric methods can also be employed for the determination of cysteine and cystine content. rsc.org The conformation of cysteine itself has been extensively studied, with numerous stable conformers identified in the gas phase. acs.orgnih.gov This inherent flexibility, coupled with its reactivity, makes cysteine a key residue in defining the structure and function of oligopeptides.

Research Gaps and Future Perspectives on Glycylglycyl L Cysteinylglycine

Unexplored Aspects of Enzymatic Stability in Diverse Biological Matrices

A significant gap in the current understanding of Glycylglycyl-L-cysteinylglycine pertains to its stability in various biological environments. Peptides are generally susceptible to degradation by a wide array of peptidases present in biological fluids and tissues. However, specific kinetic data, including the half-life of Gly-Gly-Cys in matrices such as human plasma, serum, or tissue homogenates, are not well-documented in the scientific literature.

The hydrolysis of similar dipeptides like glycylglycine and glycyl-L-leucine by various peptidases has been a subject of study, but direct kinetic parameters for the enzymatic degradation of this compound are lacking. nih.gov The identification of the primary peptidases responsible for its breakdown and the resulting degradation products are crucial for understanding its bioavailability and potential in vivo functions. Future research should focus on systematic stability assays to elucidate its metabolic fate in different biological compartments.

Table 1: Potential Peptidases Involved in this compound Degradation

| Peptidase Class | Potential for Degradation | Rationale |

| Aminopeptidases | High | Could cleave the N-terminal glycyl-glycyl bond. |

| Carboxypeptidases | Moderate | Could cleave the C-terminal cysteine, though less likely to be the primary route for a tripeptide. |

| Dipeptidyl peptidases | High | Could sequentially cleave dipeptides from the N-terminus. |

| Specific endopeptidases | Low | Unlikely to have high specificity for this short, simple peptide. |

Characterization of Specific Cellular Uptake and Transport Mechanisms

The mechanisms by which this compound enters cells are largely uncharacterized. The cellular uptake of small peptides is primarily mediated by specific transporters, such as the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2). ed.ac.uk These transporters are known to facilitate the uptake of a wide range of di- and tripeptides. Given its structure, it is plausible that Gly-Gly-Cys is a substrate for one or both of these transporters.

Studies on the related dipeptide, cysteinylglycine (B43971), have suggested that its uptake in astroglia-rich primary cultures is mediated by PepT2. nih.gov However, direct evidence for the involvement of PEPT1 or PEPT2 in the transport of this compound is absent. Inhibition studies using known substrates of these transporters could provide initial insights. nih.govnih.gov Future research should aim to definitively identify the transporters responsible for its cellular uptake and characterize the kinetics of this process. This knowledge is fundamental to understanding its intracellular concentration and subsequent biological effects.

In-depth Elucidation of Specific Biological Roles and Downstream Signaling Pathways

The biological functions of this compound and its influence on downstream signaling pathways are poorly understood. Its structural resemblance to glutathione (B108866) suggests a potential role in cellular redox homeostasis. Glutathione is a key player in mitigating oxidative stress and is involved in numerous signaling pathways. nih.gov It is conceivable that Gly-Gly-Cys could influence these pathways, either directly or by serving as a precursor for cysteine, a rate-limiting amino acid for glutathione synthesis.

The impact of glycine (B1666218), one of its constituent amino acids, on signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway has been investigated. nih.gov Furthermore, the broader glutathione molecule is known to be involved in regulating pro-inflammatory cytokine production through the MAPK(p38) pathway. nih.gov However, whether this compound directly modulates key signaling cascades like the MAPK or PI3K/Akt pathways remains to be elucidated. nih.govnih.govresearchgate.netharvard.edufrontiersin.orgyoutube.comresearchgate.netsemanticscholar.org Future studies should explore the effects of this tripeptide on these and other critical cellular signaling networks to uncover its specific biological roles.

Advancements in High-Throughput Analytical Methodologies for Oligopeptide Profiling

The development of high-throughput analytical methods is essential for the comprehensive study of oligopeptides like this compound in complex biological samples. Current methodologies for peptide and protein analysis often involve liquid chromatography-mass spectrometry (LC-MS). chem-agilent.comoup.comchromatographyonline.comnih.gov Specifically, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers a sensitive and specific platform for the quantification of small molecules. nih.govnih.gov

While methods for the high-throughput analysis of proteins and larger peptides are continually advancing, there is a need for the development and validation of robust, high-throughput assays specifically tailored for the profiling of short oligopeptides like Gly-Gly-Cys and its metabolites. researchgate.net Such methods would be invaluable for pharmacokinetic studies, determining its distribution in different tissues, and for large-scale screening to identify factors that modulate its levels.

Table 2: Potential Analytical Techniques for High-Throughput Profiling

| Technique | Advantages | Challenges for Gly-Gly-Cys |

| UPLC-MS/MS | High sensitivity and specificity | Method development and validation for high-throughput screening are required. |

| Immunoassays | High throughput and automation potential | Development of specific antibodies for a small peptide can be challenging. |

| Fluorescent Probes | Real-time monitoring in living cells | Design and synthesis of a specific and sensitive probe for Gly-Gly-Cys is a significant undertaking. scilit.comnih.govnih.govresearchgate.netresearchgate.net |

Potential Applications as a Biochemical Probe or Research Tool

The unique properties of this compound may lend themselves to its use as a specialized tool in biochemical research. A notable application that has been identified is its use as a substrate for renal sulfhydryl oxidase (glutathione oxidase). nih.gov This enzyme catalyzes the oxidation of sulfhydryl groups, and Gly-Gly-Cys has been shown to be a suitable substrate for assaying its activity.

Given its cysteine residue, this compound could potentially be developed into a fluorescent probe to monitor intracellular redox states or the activity of specific enzymes. The development of such probes is an active area of research for studying various biological processes. oup.comresearchgate.net Furthermore, its potential transport by specific cellular machinery could be exploited to use it as a probe to study peptide transport mechanisms or as a carrier for the targeted delivery of cysteine to cells. These potential applications warrant further investigation and could provide valuable tools for the scientific community.

Q & A

Q. Basic Research Focus

- Hypothesis-Driven Approach : Start with in silico docking simulations (e.g., AutoDock Vina) to predict interactions with enzymes like γ-glutamyltransferase .

- Enzymatic Assays : Use kinetic studies (e.g., Michaelis-Menten plots) to measure substrate specificity and inhibition constants (Kᵢ).

- Knockout Models : Employ CRISPR/Cas9 in model organisms (e.g., E. coli) to observe phenotypic changes under this compound depletion .

Data Validation : Replicate assays in triplicate and include positive/negative controls (e.g., glutathione as a comparator).

What statistical methods are appropriate for analyzing structural dynamics data of this compound?

Advanced Research Focus

For NMR or MD simulation datasets:

- Principal Component Analysis (PCA) : Identify dominant conformational states from trajectory data.

- Cluster Analysis : Group similar structures using algorithms like k-means or hierarchical clustering.

- Bayesian Inference : Model uncertainty in hydrogen-bonding networks or solvent accessibility .

Reporting Standards : Adhere to FAIR data principles; deposit raw data in repositories like Zenodo or Protein Data Bank (PDB) .

How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Q. Basic Research Focus

- Protocol Standardization : Document SPPS parameters (e.g., coupling time, resin type) and share via platforms like protocols.io .

- Interlab Validation : Collaborate with external labs to replicate synthesis and characterization steps .

- Supplementary Data : Provide detailed chromatograms, MS spectra, and NMR assignments in open-access formats .

Ethical Note : Disclose all modifications to published methods and cite original sources to avoid redundancy .

What advanced techniques are used to study this compound’s interactions with metal ions?

Q. Advanced Research Focus

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) and stoichiometry for metal complexes (e.g., Zn²⁺, Cu²⁺).

- X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry at cysteine’s sulfur atom.

- Computational Modeling : Combine DFT calculations (e.g., Gaussian software) with experimental data to predict chelation sites .

Safety : Handle toxic metal salts in fume hoods with appropriate PPE .

How should contradictory spectral data (e.g., NMR vs. CD) for this compound be reconciled?

Q. Advanced Research Focus

- Multi-Technique Correlation : Overlay NMR chemical shifts with CD ellipticity to identify pH- or solvent-dependent conformational changes.

- Error Analysis : Calculate confidence intervals for peak assignments (NMR) and compare with CD signal-to-noise ratios.

- Machine Learning : Train models on historical peptide data to predict structural motifs from conflicting datasets .

Best Practice : Publish raw spectra and analysis scripts to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.